molecular formula C29H24BrN3S B11093008 N-(4-bromophenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

N-(4-bromophenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

Cat. No.: B11093008
M. Wt: 526.5 g/mol
InChI Key: PXAJZAQIJTVCHM-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-1,4-diphenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide: is a mouthful of a compound! Let’s break it down:

    Azulene: The core structure of this compound belongs to the azulene family. Azulenes are bicyclic aromatic hydrocarbons with a characteristic blue color due to their electronic transitions.

    Functional Groups:

Preparation Methods

Synthetic Routes::

    Method 1: One synthetic route involves the condensation of an appropriate amine (e.g., 4-bromoaniline) with a suitable aldehyde or ketone (e.g., 1,4-diphenyl-2-butanone) under specific conditions.

    Method 2: Another approach is the cyclization of a precursor containing the azulene core and subsequent functionalization.

Industrial Production:: Industrial-scale production methods are scarce due to the compound’s complexity and limited applications. Laboratory synthesis remains the primary route.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions

    Common Reagents and Conditions:

    Major Products: Various substituted derivatives, including brominated and reduced forms.

Scientific Research Applications

    Chemistry: Studying azulene-based compounds for novel materials, sensors, and catalysts.

    Biology: Investigating potential bioactivity, especially related to the thioamide group.

    Medicine: Exploring antimicrobial or anticancer properties.

    Industry: Limited industrial applications; mostly research-driven.

Mechanism of Action

    Targets: The compound likely interacts with cellular receptors or enzymes due to its structural features.

    Pathways: Further research is needed to elucidate specific pathways.

Comparison with Similar Compounds

    Uniqueness: The combination of azulene, phenyl groups, and the thioamide moiety sets it apart.

    Similar Compounds:

Properties

Molecular Formula

C29H24BrN3S

Molecular Weight

526.5 g/mol

IUPAC Name

N-(4-bromophenyl)-2,6-diphenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C29H24BrN3S/c30-22-14-16-23(17-15-22)31-28(34)27-26(21-11-5-2-6-12-21)24-13-7-8-18-32-25(19-33(27)29(24)32)20-9-3-1-4-10-20/h1-6,9-12,14-17,19H,7-8,13,18H2,(H,31,34)

InChI Key

PXAJZAQIJTVCHM-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=CN3C2=C(C1)C(=C3C(=S)NC4=CC=C(C=C4)Br)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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